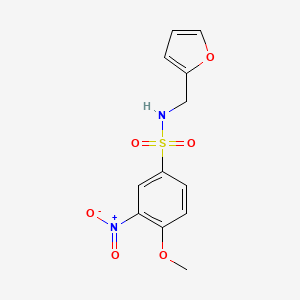

![molecular formula C19H20N2O6 B2547752 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide CAS No. 1396708-71-6](/img/structure/B2547752.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

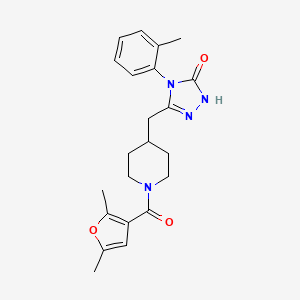

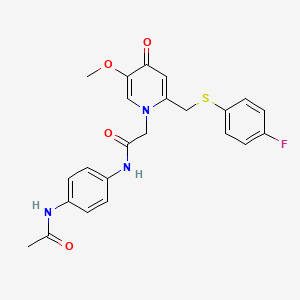

The compound "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide" is a bisoxalamide derivative, which is a class of compounds known for their potential in catalytic activities and pharmaceutical applications. Bisoxalamides, such as N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), have been shown to be effective ligands in promoting copper-catalyzed N-arylation of anilines and cyclic secondary amines, which is a valuable reaction in the synthesis of various (hetero)aryl amines and pharmaceutically important building blocks .

Synthesis Analysis

The synthesis of furan derivatives, which are part of the compound's structure, can be achieved through a two-step sequence involving the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes, followed by acidic treatment to yield 2,5-disubstituted furans . This method has been successfully applied in the total synthesis of complex molecules with pharmaceutical relevance.

Molecular Structure Analysis

The molecular structure of bisoxalamide derivatives can be complex, and their analysis often requires advanced techniques such as X-ray crystallography. For instance, in the study of cycloaddition reactions between alkyl isocyanides and benzyliden-1,3-diketones, it was found that the expected furan derivatives were not formed; instead, 5-hydroxy-N-substituted-2H-pyrrol-2-ones were produced, with the structure confirmed by X-ray crystallography . This highlights the importance of rigorous structural analysis in understanding the chemistry of such compounds.

Chemical Reactions Analysis

Bisoxalamides have been shown to enhance catalytic activity in various chemical reactions. For example, the use of BFMO as a ligand in Cu-catalyzed direct monoarylation of piperazine with (hetero)aryl bromides achieves high selectivity, which is crucial for the synthesis of compounds with potential pharmaceutical applications . Additionally, the selective oxidation of various functional groups can be achieved using reagents like N-Hydroxy-o-benzenedisulfonimide, which can transform aldehydes to acids, benzyl alcohols to aldehydes, and thiols to disulfides .

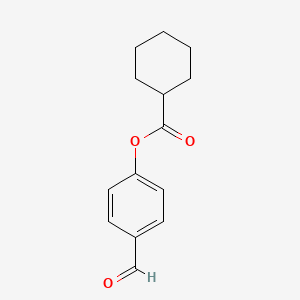

Physical and Chemical Properties Analysis

The physical and chemical properties of bisoxalamides and related furan derivatives are influenced by their molecular structure. Substituent effects play a significant role, as seen in the synthesis of tetrahydrocyclohepta[cd]benzofurans, where the yield of the furans decreased with the introduction of alkyl groups but remained high with a phenyl group . These properties are essential for understanding the reactivity and potential applications of the compound .

Aplicaciones Científicas De Investigación

Catalytic Activity in Organic Synthesis

Research has demonstrated the effectiveness of related compounds, such as N,N'-Bisoxalamides, in enhancing the catalytic activity in copper-catalyzed coupling reactions. These compounds facilitate the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines under relatively low temperatures and catalyst loadings, indicating potential applications in the synthesis of pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Synthesis of Heterocyclic Compounds

The compound's structure, featuring furan and benzodioxol motifs, suggests its utility in the synthesis of heterocyclic compounds. For instance, the synthesis and oxidation processes involving related furan derivatives have been explored, leading to the formation of novel tetrahydrobenzofuran derivatives and dimethyldioxirane oxidation products, showcasing the compound's potential in creating diverse organic structures (Levai et al., 2002).

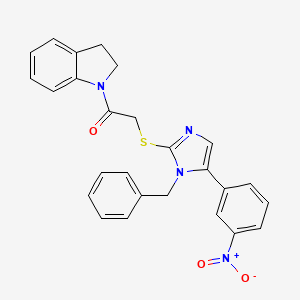

Antioxidant and Antiproliferative Properties

Studies on sulfur-containing heterocyclic analogs have shown significant biological activities, including antioxidant and antiproliferative effects against cancer cells. These findings suggest the potential of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide in contributing to the development of novel anticancer therapies (Haridevamuthu et al., 2023).

Material Science Applications

The electrical properties of copper complexes with related oxime compounds have been investigated, revealing semiconducting properties and potential applications in material science. These studies highlight the versatility of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide and related compounds in the development of new materials with specific electrical characteristics (Aydogdu et al., 2003).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c22-17(20-9-12-3-6-14-15(8-12)27-11-26-14)18(23)21-10-19(24,13-4-5-13)16-2-1-7-25-16/h1-3,6-8,13,24H,4-5,9-11H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZSGYKACRVFHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)(C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2547674.png)

![N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547676.png)

![{[4-Chloro-2-(2,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2547680.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid](/img/structure/B2547685.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1-ethanone](/img/structure/B2547688.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2547690.png)